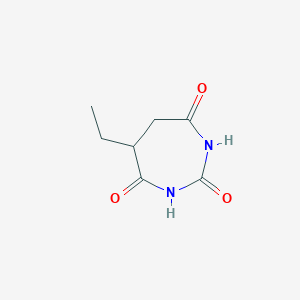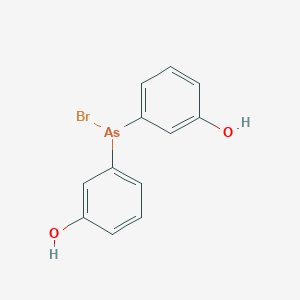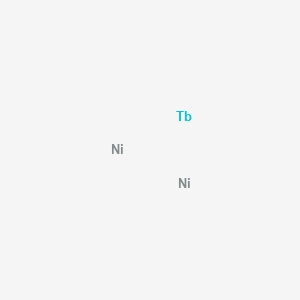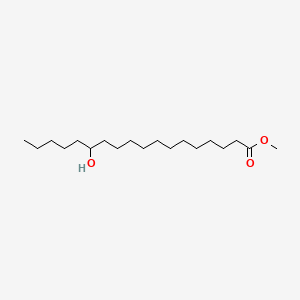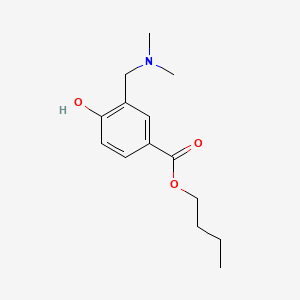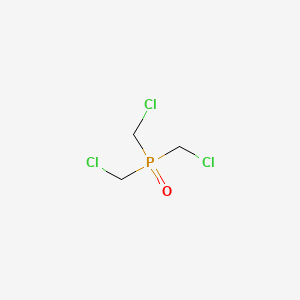![molecular formula C22H14N4O2 B14737575 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol CAS No. 5888-97-1](/img/structure/B14737575.png)
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is an organic compound belonging to the oxadiazole classThe compound’s structure consists of a benzene ring substituted with two 5-phenyloxadiazolyl groups at the 1 and 4 positions, making it a symmetrical molecule with interesting electronic and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol typically involves the reaction of 1,4-diaminobenzene with 5-phenyloxadiazole derivatives under specific conditions. One common method involves the use of a condensation reaction where the amine groups of 1,4-diaminobenzene react with the carboxylic acid groups of the 5-phenyloxadiazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxadiazole rings.
Substitution: Phenyl-substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is primarily related to its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-[2-(5-phenyloxazolyl)]benzene: This compound is structurally similar but contains oxazole rings instead of oxadiazole rings.
1,4-Di-[2-(5-phenyloxadiazolyl)]-naphthalene: This compound has a naphthalene core instead of a benzene core, leading to different optical and electronic properties.
Uniqueness
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is unique due to its symmetrical structure and the presence of oxadiazole rings, which impart distinct electronic and optical properties. These properties make it particularly suitable for applications in optoelectronics, biological imaging, and materials science .
Properties
CAS No. |
5888-97-1 |
|---|---|
Molecular Formula |
C22H14N4O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-phenyl-5-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N4O2/c1-3-7-15(8-4-1)19-23-25-21(27-19)17-11-13-18(14-12-17)22-26-24-20(28-22)16-9-5-2-6-10-16/h1-14H |
InChI Key |
QJYKIQYLMKVDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


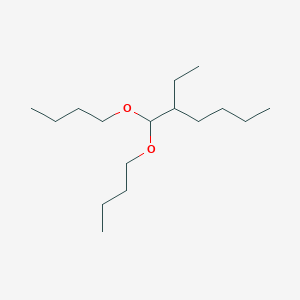
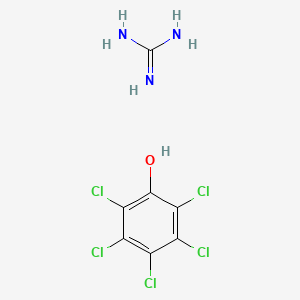

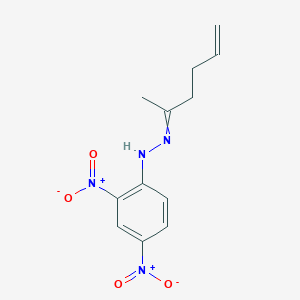
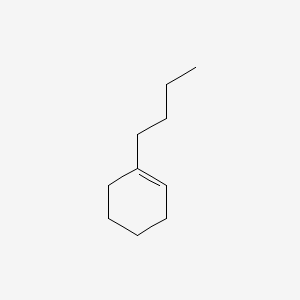
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
